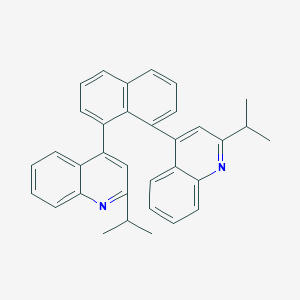
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two quinoline groups attached to a naphthalene core. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Métodos De Preparación
The synthesis of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene typically involves a multi-step process. One common method is the bis-Suzuki coupling reaction, which starts with 1,8-dibromonaphthalene as the precursor. This reaction involves the use of palladium catalysts and N-heterocyclic benzhydrylamine ligands to facilitate the coupling of the quinoline groups to the naphthalene core . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and require an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .
Aplicaciones Científicas De Investigación
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In material science, its unique photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . In biology and medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules .
Mecanismo De Acción
The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.
Comparación Con Compuestos Similares
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene can be compared to other naphthalene derivatives such as 1,8-Bis(dimethylamino)naphthalene and 1,8-naphthalimide derivatives. While these compounds share a similar naphthalene core, their functional groups and resulting properties differ significantly. For example, 1,8-Bis(dimethylamino)naphthalene is known for its high basicity and is used as a non-nucleophilic base in organic synthesis . On the other hand, 1,8-naphthalimide derivatives are widely used in the development of fluorescent materials for OLEDs . The unique combination of quinoline groups in this compound provides distinct photophysical and biological properties that set it apart from these similar compounds.
Propiedades
Número CAS |
796087-99-5 |
|---|---|
Fórmula molecular |
C34H30N2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline |
InChI |
InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3 |
Clave InChI |
GHWRVCGJYFVNSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
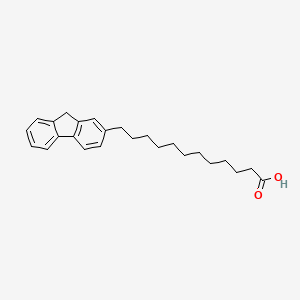
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
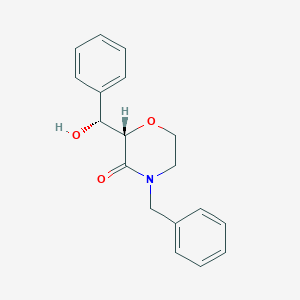

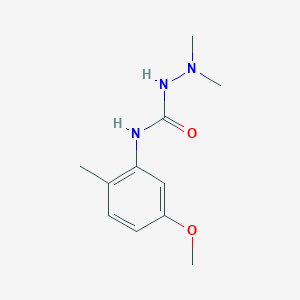

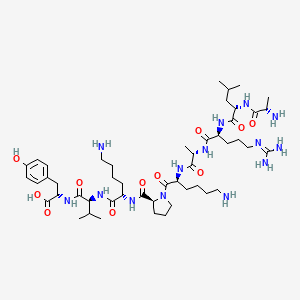
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
